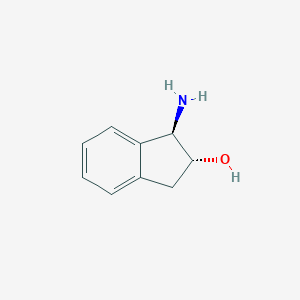
(2,2'-Bipyridine)dichloropalladium(II)
Overview
Description
Synthesis Analysis
Cyclometalated complexes, including "(2,2'-Bipyridine)dichloropalladium(II)," are synthesized through the interaction of palladium with 2-arylpyridines and their derivatives or analogues. This process results in complexes that possess an intermediate character between metal complexes and organometallics, studied extensively through NMR spectroscopy and single crystal X-ray diffraction (Pazderski & Abramov, 2023).
Molecular Structure Analysis
The molecular structure of these palladium complexes is characterized by the coordination between the palladium ion and the nitrogen atom of the pyridine ring, along with the ortho-carbon atom of the aryl group. This arrangement leads to a stable cyclometalated framework, with structural insights primarily provided by single crystal X-ray studies and NMR spectroscopy, offering a deep understanding of their structural nuances and electronic properties.
Chemical Reactions and Properties
These complexes exhibit significant biological, catalytic, and luminescent properties, contributing to their widespread study and application. The reactivity of "(2,2'-Bipyridine)dichloropalladium(II)" in chemical reactions is a subject of interest, particularly in water treatment and organic synthesis, where its reactivity with organic and inorganic compounds is examined for potential applications in environmental and synthetic chemistry (Deborde & von Gunten, 2008).
Physical Properties Analysis
The physical properties of "(2,2'-Bipyridine)dichloropalladium(II)" and related cyclometalated palladium complexes are closely related to their molecular structure, with detailed vibrational assignments provided through spectroscopic analysis. Such studies are essential for understanding the complex's behavior in various conditions and its potential applications (Sortur, Yenagi, & Tonannavar, 2008).
Scientific Research Applications
Structural Chemistry : The structure of (2,2'-Bipyridine)dichloropalladium(II) has been determined using X-ray crystallography, revealing its planar molecules and columnar stacking, which is crucial for understanding its chemical behavior and potential applications (Canty et al., 1992).
Catalysis in Methane Oxidation : This compound acts as a water-tolerant, active, and highly selective catalyst for the oxidation of methane to methanol derivatives. Its catalytic activity increases significantly in the presence of water, showcasing its potential in industrial applications (Yuan et al., 2013).
Proton Magnetic Resonance Studies : It has been utilized in proton magnetic resonance (p.m.r.) studies to predict the symmetry of complexes and the geometry of ligands within them. This helps in understanding the electronic structure and properties of such complexes (Elytle et al., 1971).
Complex Formation and Structural Analysis : Research has been conducted on the formation of various complexes with (2,2'-Bipyridine)dichloropalladium(II) and their structural analysis through X-ray diffraction, contributing to the field of coordination chemistry (Navarro-Ranninger et al., 1985).
Synthesis of Organopalladium(II) Reagents : The compound has been used in the synthesis of organopalladium(II) reagents, which are important in organic synthesis and industrial processes (Koten et al., 1998).
Potential Anticancer Applications : Some palladium(II) complexes with (2,2'-Bipyridine) have shown growth inhibition against various tumor cells, indicating its potential application in medicinal chemistry as anticancer agents (Puthraya et al., 1986).
Electrochemical Studies : Its electrochemical properties have been explored in studies involving electroreductions of complexes, which is vital for understanding redox behaviors in various chemical and electrochemical processes (Tucker et al., 1967).
Safety and Hazards
properties
IUPAC Name |
dichloropalladium;2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2.2ClH.Pd/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNARLQNCCGPQU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14871-92-2 | |
| Record name | (2,2'-Bipyridine)dichloropalladium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of (2,2'-Bipyridine)dichloropalladium(II)?
A1: [Pd(bpy)Cl2] crystallizes in an orthorhombic crystal system with the space group Pbca []. The molecule adopts a square planar geometry, with the palladium(II) ion coordinated to two nitrogen atoms from the 2,2'-bipyridine ligand and two chloride ions [, ].
Q2: How does the structure of (2,2'-Bipyridine)dichloropalladium(II) relate to other platinum group metal complexes?
A2: [Pd(bpy)Cl2] is isomorphous with the 'yellow' form of its platinum(II) analogue, [Pt(bpy)Cl2] []. This means they share the same crystal structure, highlighting the similar coordination chemistry between palladium(II) and platinum(II).
Q3: What are the key intermolecular interactions in the crystal lattice of (2,2'-Bipyridine)dichloropalladium(II)?
A3: In the crystal lattice, planar [Pd(bpy)Cl2] molecules stack into columns along the c-axis []. These columns are stabilized by Pd…Pd interactions with a separation of 4.587(2) Å between neighboring palladium atoms [].
Q4: Has (2,2'-Bipyridine)dichloropalladium(II) been used in catalytic applications?
A4: While the provided abstracts don't delve into specific catalytic applications of [Pd(bpy)Cl2], it's important to note that palladium(II) complexes, particularly those with cis geometry like [Pd(bpy)Cl2], are known for their catalytic activity []. Further research is needed to explore the specific catalytic potential of [Pd(bpy)Cl2].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















